Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- chemical structure and properties
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- chemical structure and properties
An In-Depth Technical Guide to 4-phenyl-1-(piperidin-1-yl)butane-1,3-dione (CAS: 146380-08-7)
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to a combination of metabolic stability, synthetic accessibility, and the ability of its nitrogen atom to serve as a key pharmacophoric feature. This guide focuses on a specific derivative, Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7), a molecule that combines the established piperidine scaffold with a reactive β-diketone moiety and a phenyl group.[4]
This compound, with the IUPAC name 4-phenyl-1-piperidin-1-ylbutane-1,3-dione, represents a versatile intermediate for organic synthesis and a potential scaffold for designing novel therapeutic agents.[4] The presence of the 1,3-dioxo group enhances its chemical reactivity and introduces the potential for metal chelation and diverse biological interactions not typical of simpler piperidine analogs.[4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications based on the well-documented activities of related piperidine structures.
Chemical Structure and Identification
The molecular architecture of 4-phenyl-1-piperidin-1-ylbutane-1,3-dione consists of three primary functional components: a saturated six-membered piperidine ring, a flexible four-carbon chain containing a β-diketone system, and a terminal phenyl group.[4] The nitrogen atom of the piperidine ring is acylated, forming a stable amide bond with the butanedione chain. This structure provides a unique combination of a basic heterocyclic core, a lipophilic aromatic tail, and a chemically reactive linker.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 146380-08-7 | [4] |
| IUPAC Name | 4-phenyl-1-piperidin-1-ylbutane-1,3-dione | [4] |
| Molecular Formula | C₁₅H₁₉NO₂ | [4] |
| Molecular Weight | 245.32 g/mol | [4] |
| Canonical SMILES | C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2 | [4] |
| InChI Key | UBYSXYRMDMUHGM-UHFFFAOYSA-N |[4] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its composite structure. The phenyl group imparts significant lipophilicity, while the piperidine and dicarbonyl groups provide polarity. A key chemical feature of the 1,3-dicarbonyl system is its propensity to undergo keto-enol tautomerization, which can influence its reactivity, solubility, and biological interactions.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Typically a colorless liquid | May have an amine-like odor.[4] |
| Melting Point | 61 °C to 65 °C | Dependent on purity.[4] |
| Boiling Point | ~259 °C | [4] |
| Solubility | Soluble in organic solvents | The parent piperidine is miscible in water, but the large nonpolar substituent in this derivative significantly reduces aqueous solubility. |
Synthesis and Purification
The synthesis of 4-phenyl-1-piperidin-1-ylbutane-1,3-dione can be achieved through several established organic chemistry methods. A common and logical approach involves the condensation reaction between a phenylbutyric acid derivative and piperidine.[4] The following represents a robust and exemplary protocol for its synthesis, designed for high yield and purity.
Synthetic Workflow
The synthesis is conceptualized as a two-step process involving the activation of a β-keto ester followed by nucleophilic acyl substitution with piperidine. This approach provides excellent control over the final product formation.
Caption: Exemplary workflow for the synthesis of the target compound.
Experimental Protocol
Expertise Note: The choice of a direct amidation or an activated intermediate (like an acyl chloride) depends on the desired reaction rate and scale. For laboratory scale, direct high-temperature amidation of the ester is often sufficient and avoids handling more reactive intermediates.
Materials:
-
Ethyl 4-phenyl-3-oxobutanoate
-
Piperidine (freshly distilled)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-phenyl-3-oxobutanoate (1.0 eq) and piperidine (1.2 eq) in toluene (approx. 0.5 M).
-
Condensation: Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting crude oil in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess piperidine), saturated NaHCO₃ solution (to neutralize), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, such as 10% to 40% ethyl acetate in hexanes, is typically effective for isolating the pure product.
-
Final Product Characterization: Combine the pure fractions and remove the solvent in vacuo to obtain 4-phenyl-1-piperidin-1-ylbutane-1,3-dione as a liquid or low-melting solid. Confirm identity and purity using NMR, IR, and MS analysis.
Analytical Characterization (Predicted)
Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A multiplet between δ 7.20-7.40 ppm (5H) corresponding to the phenyl ring.
-
Piperidine Protons: Broad multiplets around δ 3.40-3.60 ppm (4H) for the methylene groups adjacent to the nitrogen, and a multiplet around δ 1.50-1.70 ppm (6H) for the other piperidine methylene groups.
-
Methylene Protons (Chain): Singlets or triplets around δ 3.80 ppm (2H) and δ 2.80 ppm (2H) for the CH₂ groups in the butyl chain, with potential complexity due to keto-enol tautomerism.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Resonances expected in the δ 190-205 ppm range for the ketone and δ 165-175 ppm for the amide.
-
Aromatic Carbons: Signals between δ 125-140 ppm.
-
Aliphatic Carbons: Signals for the piperidine and chain carbons between δ 20-50 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretching: Strong, distinct absorption bands around 1710 cm⁻¹ (ketone) and 1645 cm⁻¹ (amide).
-
C-N Stretching: A band around 1200-1300 cm⁻¹.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 245.32 (for the exact mass).
-
Biological Activity and Potential Mechanism of Action
While specific pharmacological data for 4-phenyl-1-piperidin-1-ylbutane-1,3-dione is not extensively published, the structural motifs present suggest significant potential for biological activity. Piperidine derivatives are known to possess a wide range of effects, including anticancer, anti-inflammatory, and CNS-related activities.[4][5][6]
Hypothesized Biological Roles
-
Enzyme Inhibition: The β-diketone moiety is a known structural alert for the inhibition of various enzymes, potentially through covalent interaction or by chelating essential metal cofactors in the enzyme's active site.
-
Receptor Modulation: The piperidine nitrogen and the phenyl group are classic pharmacophoric elements that can engage in hydrogen bonding, ionic, and hydrophobic interactions within receptor binding pockets, particularly in CNS targets.[3][4]
-
Anticancer Potential: Many piperidine-containing molecules exhibit cytotoxic effects against cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis or cell cycle arrest.[6]
Hypothetical Mechanism of Action: Receptor Binding
The compound's structure is amenable to binding with various biological targets. The diagram below illustrates a hypothetical binding mode within a generic receptor pocket, highlighting the key interactions that drive molecular recognition.
Caption: Hypothetical interaction model within a receptor active site.
Applications in Research and Drug Development
The primary value of 4-phenyl-1-piperidin-1-ylbutane-1,3-dione for researchers lies in its utility as a versatile chemical building block.
-
Scaffold for Library Synthesis: It can serve as a starting point for creating a library of more complex molecules by chemically modifying the phenyl ring, the piperidine ring, or the reactive methylene group between the carbonyls.
-
Intermediate for Target Synthesis: It is a valuable precursor for synthesizing more complex, biologically active target molecules.[4]
-
Probe for SAR Studies: By serving as a parent compound, it allows for systematic modifications to probe structure-activity relationships (SAR) for a given biological target.
Conclusion
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a compound of significant interest due to the convergence of three important chemical motifs: the privileged piperidine scaffold, a reactive β-diketone linker, and a lipophilic phenyl group. While detailed biological studies on this specific molecule are emerging, its structure strongly suggests potential applications in medicinal chemistry and drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, enabling further exploration of its chemical and biological properties. Its utility as a synthetic intermediate and a core for library development makes it a valuable asset for any research program focused on heterocyclic chemistry and drug design.
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